Methyl7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylatehydrochloride
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Overview
Description
Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-9-5-3-8-4-6-10(12(14)16-2)13-11(8)7-9;/h3,5,7,10,13H,4,6H2,1-2H3;1H |
InChI Key |
SPIGMGZFUBWAIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(N2)C(=O)OC)C=C1.Cl |
Origin of Product |
United States |
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